N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)-p-toluenesulphonamide

Catalog No.
S14317106
CAS No.
82-14-4
M.F
C21H14ClNO4S
M. Wt
411.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)-p-t...

CAS Number

82-14-4

Product Name

N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)-p-toluenesulphonamide

IUPAC Name

N-(5-chloro-9,10-dioxoanthracen-1-yl)-4-methylbenzenesulfonamide

Molecular Formula

C21H14ClNO4S

Molecular Weight

411.9 g/mol

InChI

InChI=1S/C21H14ClNO4S/c1-12-8-10-13(11-9-12)28(26,27)23-17-7-3-5-15-19(17)21(25)14-4-2-6-16(22)18(14)20(15)24/h2-11,23H,1H3

InChI Key

AEYNFHFXCAPUQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)Cl

N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)-p-toluenesulphonamide is a synthetic compound with the molecular formula C21_{21}H14_{14}ClNO4_4S. This compound features a complex structure that includes an anthraquinone moiety, which is known for its various biological activities. The presence of the chloro and sulfonamide groups enhances its reactivity and potential applications in pharmaceuticals and other fields. The compound is categorized under sulfonamides, which are well-known for their antibacterial properties.

The chemical behavior of N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)-p-toluenesulphonamide can be characterized by several types of reactions:

  • Substitution Reactions: The sulfonamide group can undergo nucleophilic substitution, allowing for the introduction of different substituents.
  • Reduction Reactions: The dioxo group in the anthracene structure may be susceptible to reduction, leading to derivatives with altered biological properties.
  • Condensation Reactions: This compound can participate in condensation reactions, forming larger molecular structures or complexes with other compounds.

N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)-p-toluenesulphonamide exhibits notable biological activities:

  • Antimicrobial Properties: Like many sulfonamides, it has shown efficacy against a range of bacterial strains.
  • Antitumor Activity: The anthraquinone structure is often associated with anticancer properties, suggesting potential use in cancer therapies.
  • Enzyme Inhibition: It may inhibit certain enzymes involved in bacterial metabolism, which is a common mechanism of action for sulfonamide antibiotics.

The synthesis of N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)-p-toluenesulphonamide typically involves:

  • Formation of the Anthraquinone Derivative:
    • Starting from 5-chloroanthraquinone, it undergoes reduction to form 5-chloro-9,10-dihydro-9,10-dioxo-1-anthracene.
  • Sulfonamide Formation:
    • The resultant anthraquinone derivative is then reacted with p-toluenesulfonyl chloride in the presence of a base (such as triethylamine) to yield the final sulfonamide product.

This two-step synthesis allows for the efficient production of the compound while maintaining high purity.

N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)-p-toluenesulphonamide has several applications:

  • Pharmaceuticals: Used as an antibacterial agent and potential anticancer drug.
  • Chemical Research: Serves as a building block for synthesizing other complex organic molecules.
  • Dyes and Pigments: Due to its vibrant color properties associated with anthraquinones, it may find use in dye formulations.

Studies on N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)-p-toluenesulphonamide's interactions reveal:

  • Drug Interactions: It may interact with other drugs metabolized by similar pathways or those that target similar bacterial enzymes.
  • Biomolecular Interactions: Research indicates that this compound can bind to specific proteins or enzymes within microbial cells, inhibiting their function.

Several compounds share structural similarities with N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)-p-toluenesulphonamide. Here are some notable examples:

Compound NameStructureUnique Features
SulfanilamideC6_{6}H8_{8}N2_{2}O2_2SBasic sulfonamide antibiotic; lacks complex anthraquinone structure.
5-ChloroanthraquinoneC14_{14}H8_{8}ClO2_2Precursor in synthesis; simpler structure without sulfonamide.
N-(4-Aminobenzenesulfonamide)C7_{7}H10_{10}N2_2O2_2SAnother sulfonamide; lacks the anthracene moiety.

The uniqueness of N-(5-Chloro-9,10-dihydro-9,10-dioxo-1-anthryl)-p-toluenesulphonamide lies in its combination of the anthraquinone core and sulfonamide functionality, providing both antimicrobial and potential anticancer properties not found in simpler sulfonamides or anthraquinones alone.

XLogP3

4.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

411.0332068 g/mol

Monoisotopic Mass

411.0332068 g/mol

Heavy Atom Count

28

UNII

MF9KR9FH4U

Dates

Modify: 2024-08-10

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